molecular formula C13H15N5O2 B14172833 2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one CAS No. 958940-05-1

2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one

Cat. No.: B14172833
CAS No.: 958940-05-1
M. Wt: 273.29 g/mol
InChI Key: ARSYWHOAGVQBAN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 3,5-dimethylpyrazole with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane (CH2Cl2) with nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.

    2-(3,5-Dimethylpyrazol-1-yl)benzimidazole: Another compound featuring the 3,5-dimethylpyrazole moiety, known for its coordination chemistry and biological activity.

    2,2-Bis(3,5-dimethylpyrazol-1-yl)propionic acid: A related compound used in the synthesis of metal complexes.

Uniqueness

2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one stands out due to its complex structure, which combines multiple heterocyclic rings

Properties

CAS No.

958940-05-1

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one

InChI

InChI=1S/C13H15N5O2/c1-8-6-9(2)18(16-8)13-14-7-10-11(15-13)17(3)4-5-20-12(10)19/h6-7H,4-5H2,1-3H3

InChI Key

ARSYWHOAGVQBAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=C3C(=N2)N(CCOC3=O)C)C

solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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